molecular formula C48H100O4P2S4Zn B12680569 Zinc, bis(O,O-didodecyl phosphorodithioato-kappaS,kappaS')-, (T-4)- CAS No. 4563-56-8

Zinc, bis(O,O-didodecyl phosphorodithioato-kappaS,kappaS')-, (T-4)-

Cat. No.: B12680569
CAS No.: 4563-56-8
M. Wt: 996.9 g/mol
InChI Key: VWGNBDXPMRWFAD-UHFFFAOYSA-L
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Description

Zinc, bis(O,O-didodecyl phosphorodithioato-kappaS,kappaS’)-, (T-4)- is a complex organozinc compound It is characterized by the presence of two O,O-didodecyl phosphorodithioate ligands coordinated to a central zinc atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc, bis(O,O-didodecyl phosphorodithioato-kappaS,kappaS’)-, (T-4)- typically involves the reaction of zinc salts with O,O-didodecyl phosphorodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Zn2++2(O,O-didodecyl phosphorodithioic acid)Zinc, bis(O,O-didodecyl phosphorodithioato-kappaS,kappaS’)-, (T-4)-\text{Zn}^{2+} + 2 \text{(O,O-didodecyl phosphorodithioic acid)} \rightarrow \text{Zinc, bis(O,O-didodecyl phosphorodithioato-kappaS,kappaS')-, (T-4)-} Zn2++2(O,O-didodecyl phosphorodithioic acid)→Zinc, bis(O,O-didodecyl phosphorodithioato-kappaS,kappaS’)-, (T-4)-

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Zinc, bis(O,O-didodecyl phosphorodithioato-kappaS,kappaS’)-, (T-4)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can also occur, typically involving the reduction of the zinc center.

    Substitution: The ligands in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphorodithioate derivatives, while substitution reactions can produce a variety of substituted zinc complexes.

Scientific Research Applications

Zinc, bis(O,O-didodecyl phosphorodithioato-kappaS,kappaS’)-, (T-4)- has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in the formulation of lubricants and additives due to its anti-wear properties.

Mechanism of Action

The mechanism by which Zinc, bis(O,O-didodecyl phosphorodithioato-kappaS,kappaS’)-, (T-4)- exerts its effects involves the interaction of the zinc center with various molecular targets. The phosphorodithioate ligands play a crucial role in stabilizing the zinc center and facilitating its interactions with other molecules. The pathways involved may include coordination to biological macromolecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Zinc, bis(O,O-diethyl phosphorodithioato-kappaS,kappaS’)-, (T-4)-
  • Zinc, bis(O,O-dioctyl phosphorodithioato-kappaS,kappaS’)-, (T-4)-

Uniqueness

Zinc, bis(O,O-didodecyl phosphorodithioato-kappaS,kappaS’)-, (T-4)- is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These properties include enhanced solubility in non-polar solvents and improved anti-wear characteristics, making it particularly useful in industrial applications.

Properties

CAS No.

4563-56-8

Molecular Formula

C48H100O4P2S4Zn

Molecular Weight

996.9 g/mol

IUPAC Name

zinc;didodecoxy-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/2C24H51O2PS2.Zn/c2*1-3-5-7-9-11-13-15-17-19-21-23-25-27(28,29)26-24-22-20-18-16-14-12-10-8-6-4-2;/h2*3-24H2,1-2H3,(H,28,29);/q;;+2/p-2

InChI Key

VWGNBDXPMRWFAD-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCOP(=S)(OCCCCCCCCCCCC)[S-].CCCCCCCCCCCCOP(=S)(OCCCCCCCCCCCC)[S-].[Zn+2]

Origin of Product

United States

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